![molecular formula C17H20N2O4S2 B2587562 methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1796960-90-1](/img/structure/B2587562.png)
methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4S2 . It belongs to the class of thiophene derivatives and exhibits intriguing properties relevant to medicinal chemistry and material science .
Synthesis Analysis
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the attention of scientists due to their potential as biologically active compounds. In medicinal chemistry, they serve as building blocks for drug development. Some specific applications include:
- Anti-inflammatory Properties : Certain thiophene-based drugs exhibit anti-inflammatory effects, making them valuable candidates for treating inflammatory conditions .
- Anticancer Activity : Thiophene-containing molecules have shown promise as potential anticancer agents .
- Antimicrobial Effects : Thiophene derivatives demonstrate antimicrobial properties, which can be explored for novel antibiotics .
- Antihypertensive Agents : Some thiophene-based compounds have antihypertensive properties .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-mediated molecules are used in OLED fabrication, enhancing display technology .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various sectors .
Material Science
In material science, thiophene-based compounds are employed for:
- Light-Emitting Diodes (LEDs) : Incorporating thiophene derivatives enhances the performance of LEDs .
Synthesis Strategies
Various synthetic methods lead to thiophene derivatives, including:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. For example, the Gewald reaction produces aminothiophenes by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Lesinurad Sodium Synthesis
The compound “methyl 2-{[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazole-3-yl]thio} acetate” serves as a key intermediate in the synthesis of lesinurad sodium, a medication used to treat gout .
properties
IUPAC Name |
methyl N-[4-[cyclopropyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-17(20)18-13-4-8-16(9-5-13)25(21,22)19(14-6-7-14)11-10-15-3-2-12-24-15/h2-5,8-9,12,14H,6-7,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCCYYMHPUCMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate |
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